molecular formula C9H11NO2 B041350 (s)-3-amino-3-phenylpropionic acid CAS No. 40856-44-8

(s)-3-amino-3-phenylpropionic acid

Cat. No.: B041350
CAS No.: 40856-44-8
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a chiral molecule with the chemical formula C9H11NO2 and is one of the twenty standard amino acids encoded by the genetic code. This compound is vital for various physiological functions and is a precursor for several important biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to obtain the enantiomerically pure product.

Industrial Production Methods: Industrial production of (S)-3-amino-3-phenylpropanoic acid typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylpyruvic acid.

    Reduction: Reduction reactions can convert it into phenylalaninol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

(S)-3-Amino-3-phenylpropanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of peptides and proteins.

    Biology: It serves as a precursor for the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.

    Medicine: It is used in the treatment of conditions like phenylketonuria (PKU) and as a dietary supplement to enhance mood and cognitive function.

    Industry: It is employed in the production of artificial sweeteners like aspartame.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-phenylpropanoic acid involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.

Comparison with Similar Compounds

    L-tyrosine: Another aromatic amino acid that is directly synthesized from (S)-3-amino-3-phenylpropanoic acid.

    L-tryptophan: An essential amino acid involved in the biosynthesis of serotonin.

    L-histidine: An essential amino acid that is a precursor for histamine.

Uniqueness: (S)-3-Amino-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its ability to be converted into various biologically active compounds highlights its versatility and importance in both physiological and industrial contexts.

Properties

IUPAC Name

(3S)-3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-44-8
Record name (-)-3-Amino-3-phenylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40856-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-amino-, (βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-3-Amino-3-phenylpropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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